molecular formula C14H20N6OS B6943963 N-(1,3-dimethylpyrazol-4-yl)-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide

N-(1,3-dimethylpyrazol-4-yl)-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide

Cat. No.: B6943963
M. Wt: 320.42 g/mol
InChI Key: KTYFVXQFFPKUCR-UHFFFAOYSA-N
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Description

N-(1,3-dimethylpyrazol-4-yl)-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide is a complex organic compound that features a unique combination of pyrazole, thiazole, and diazepane rings

Properties

IUPAC Name

N-(1,3-dimethylpyrazol-4-yl)-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6OS/c1-11-12(10-18(2)17-11)16-13(21)19-5-3-6-20(8-7-19)14-15-4-9-22-14/h4,9-10H,3,5-8H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYFVXQFFPKUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1NC(=O)N2CCCN(CC2)C3=NC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethylpyrazol-4-yl)-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, the pyrazole ring is formed through cyclization reactions.

    Thiazole Ring Synthesis: The thiazole ring can be synthesized from 2-aminothiazole derivatives through condensation reactions.

    Diazepane Ring Formation: The diazepane ring is typically formed by reacting appropriate diamines with carbonyl compounds under controlled conditions.

    Coupling Reactions: The final step involves coupling the pyrazole, thiazole, and diazepane intermediates using amide bond formation techniques, often employing reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the diazepane ring using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at various positions on the rings, facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring might yield pyrazole N-oxides, while reduction of the diazepane ring could produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-dimethylpyrazol-4-yl)-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets. It may also serve as a lead compound in drug discovery programs aimed at developing new therapeutics.

Medicine

Medicinally, this compound has potential applications in the development of new drugs, particularly those targeting neurological disorders or infectious diseases. Its multi-ring structure allows for high specificity and potency in binding to biological targets.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(1,3-dimethylpyrazol-4-yl)-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of enzyme activity or the modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-dimethylpyrazol-4-yl)-1,4-diazepane-1-carboxamide: Lacks the thiazole ring, which may reduce its biological activity.

    4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide: Lacks the pyrazole ring, potentially affecting its binding affinity and specificity.

    N-(1,3-dimethylpyrazol-4-yl)-4-(1,3-thiazol-2-yl)-1,4-diazepane: Missing the carboxamide group, which

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